4-(4-((叔丁氧羰基)氨基)-1-甲基-1H-吡咯-2-甲酰胺基)-1-甲基-1H-吡咯-2-甲酸

描述

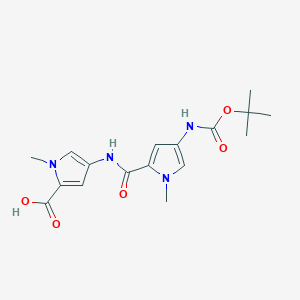

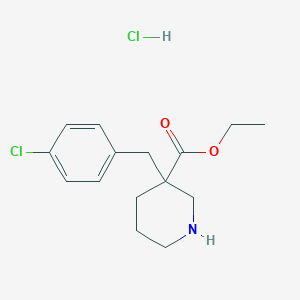

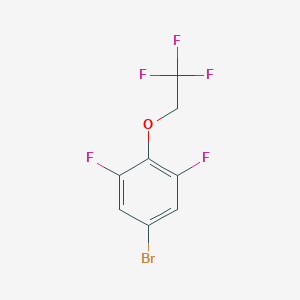

The compound “4-(4-((tert-Butoxycarbonyl)amino)-1-methyl-1H-pyrrole-2-carboxamido)-1-methyl-1H-pyrrole-2-carboxylic acid” is a complex organic molecule. The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

科学研究应用

简介

4-(4-((叔丁氧羰基)氨基)-1-甲基-1H-吡咯-2-甲酰胺基)-1-甲基-1H-吡咯-2-甲酸代表了一类化合物,在各种科学研究领域具有潜在应用。本摘要的重点是其在科学研究中的应用,不包括与药物使用、剂量和副作用相关的方面。

化学合成和药物开发

该化合物属于一类更广泛的化学物质,已被发现具有合成中枢神经系统 (CNS) 作用药物的潜力。含有氮、硫和氧原子的杂环,类似于该化合物中的结构基序,在合成具有 CNS 活性的化合物中至关重要。这些活性范围从诱发抑郁到引起欣快和抽搐,表明它们在开发新的治疗剂中的潜力 (Saganuwan, 2017)。

在生物质衍生化学品中的作用

另一个应用领域是从生物质衍生材料中合成增值化学品和药物。与该化合物具有相同官能团的乙酰丙酸 (LEV) 已因其在合成各种化学品和药物中的作用而备受关注。这证明了该化合物在可持续和更绿色的化学合成中的潜力,有助于降低药物合成成本并简化制造工艺 (Zhang et al., 2021)。

食品科学与技术

在食品科学中,对甲基乙二醛等化合物的研究,这些化合物可以与类似于目标结构的氨基酸反应,强调了此类化学基团在了解风味化合物形成和减轻食品加工和保存中的有害影响方面的重要性 (Zheng et al., 2020)。

安全和危害

未来方向

作用机制

Target of Action

The primary target of this compound is the Receptor-type tyrosine-protein phosphatase beta . This receptor plays a crucial role in many cellular processes including cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

It is known to interact with its target receptor, potentially influencing its activity

Biochemical Pathways

Given its target, it may be involved in pathways related to cell growth and differentiation

Result of Action

Given its target, it may influence processes such as cell growth, differentiation, and the mitotic cycle . .

属性

IUPAC Name |

1-methyl-4-[[1-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O5/c1-17(2,3)26-16(25)19-11-6-12(20(4)9-11)14(22)18-10-7-13(15(23)24)21(5)8-10/h6-9H,1-5H3,(H,18,22)(H,19,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRBNYGJOCAJEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN(C(=C1)C(=O)NC2=CN(C(=C2)C(=O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50444556 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126092-98-6 | |

| Record name | 4-({4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carbonyl}amino)-1-methyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50444556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-methoxy-benzo[D]isoxazole](/img/structure/B190068.png)

![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)